Tert-butyl 3-((cyclopropylamino)methyl)azetidine-1-carboxylate

Medicinal Chemistry Oncology PARP Inhibitor Synthesis

Tert-butyl 3-((cyclopropylamino)methyl)azetidine-1-carboxylate (CAS 1772604-00-8) is a Boc-protected azetidine derivative featuring a distinct cyclopropylamino methyl substituent at the 3-position. It is a crucial synthetic intermediate specifically utilized in the manufacturing process of Venadaparib (IDX-1197), a potent, selective, and orally active PARP1/2 inhibitor currently in clinical development for solid tumors.

Molecular Formula C12H22N2O2
Molecular Weight 226.32 g/mol
Cat. No. B15380566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-((cyclopropylamino)methyl)azetidine-1-carboxylate
Molecular FormulaC12H22N2O2
Molecular Weight226.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)CNC2CC2
InChIInChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-9(8-14)6-13-10-4-5-10/h9-10,13H,4-8H2,1-3H3
InChIKeyKASYKNWLVMRDCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-((cyclopropylamino)methyl)azetidine-1-carboxylate: A Key Azetidine Building Block for Targeted PARP Inhibitor Synthesis


Tert-butyl 3-((cyclopropylamino)methyl)azetidine-1-carboxylate (CAS 1772604-00-8) is a Boc-protected azetidine derivative featuring a distinct cyclopropylamino methyl substituent at the 3-position . It is a crucial synthetic intermediate specifically utilized in the manufacturing process of Venadaparib (IDX-1197), a potent, selective, and orally active PARP1/2 inhibitor currently in clinical development for solid tumors [1]. Unlike generic azetidine building blocks, its specific substitution pattern is essential for constructing the pharmacophore of the final active pharmaceutical ingredient (API).

Why Tert-butyl 3-((cyclopropylamino)methyl)azetidine-1-carboxylate Cannot Be Replaced by Simpler Analogs


Substituting this compound with a generic analog like tert-butyl 3-(aminomethyl)azetidine-1-carboxylate fails because the N-cyclopropyl group is not a passive structural feature; it is a critical determinant of the final drug's potency and selectivity. The intact 3-((cyclopropylamino)methyl)azetidine moiety is directly incorporated into the structure of Venadaparib, and its presence is essential for achieving the picomolar inhibitory activity against PARP1/2 (IC50 of 1.4 nM and 1.0 nM, respectively) . Furthermore, the cyclopropyl modification fundamentally alters the building block's physicochemical properties, including its basicity (pKa) and lipophilicity (LogP), which directly impact its reactivity in downstream amide coupling reactions and the purification of intermediates [REFS-2, REFS-3]. Using an unsubstituted primary amine analog would lead to a different final compound with an entirely distinct biological profile.

Quantitative Differentiation of Tert-butyl 3-((cyclopropylamino)methyl)azetidine-1-carboxylate from Closest Analogs


Validated Role as the Exclusive Synthetic Intermediate for the Clinical PARP Inhibitor Venadaparib

Tert-butyl 3-((cyclopropylamino)methyl)azetidine-1-carboxylate is the direct precursor to the azetidine-carbonyl moiety in Venadaparib (IDX-1197), a PARP inhibitor with IC50s of 1.4 nM and 1.0 nM against PARP1 and PARP2, respectively [1]. The patent literature explicitly details its use in the final synthetic step to produce the API [2]. In contrast, the closest analog, tert-butyl 3-(aminomethyl)azetidine-1-carboxylate (CAS 325775-44-8), lacks the N-cyclopropyl group and therefore cannot be used to synthesize Venadaparib or generate the same pharmacophore.

Medicinal Chemistry Oncology PARP Inhibitor Synthesis

Reduced Amine Basicity (pKa) for Improved Reactivity Control in Amide Coupling

The secondary amine in tert-butyl 3-((cyclopropylamino)methyl)azetidine-1-carboxylate has a predicted pKa of 8.85, making it significantly less basic than the primary amine analog, tert-butyl 3-(aminomethyl)azetidine-1-carboxylate, which has a predicted pKa of 9.97 [REFS-1, REFS-2]. This lower basicity is advantageous for controlling the subsequent amide coupling reaction required to form the final drug substance, potentially minimizing side reactions and improving yield.

Process Chemistry Physicochemical Properties Amide Bond Formation

Enhanced Lipophilicity (LogP) for Improved Organic Phase Handling and Purification

The introduction of the cyclopropyl group to the secondary amine dramatically increases the compound's lipophilicity. A closely related direct analog, tert-butyl 3-(cyclopropylamino)azetidine-1-carboxylate (CAS 1342433-96-8), has an experimentally determined LogP of 1.69 . In contrast, the primary amine analog, tert-butyl 3-(aminomethyl)azetidine-1-carboxylate, shows highly variable and lower LogP values (reported as -0.04 to 1.45), indicating a more polar and water-miscible nature . This difference ensures that the target compound and its downstream products partition more reliably into organic layers during extractive workup, simplifying purification.

Purification Extraction Lipophilicity

Conformational Restriction and Metabolic Stability Conferred by the Cyclopropyl Group

The cyclopropyl ring is a well-validated structural motif in medicinal chemistry used to restrict bond rotation and block sites of oxidative metabolism. The final drug, Venadaparib, leverages this N-cyclopropylazetidine core to achieve high selectivity and oral bioavailability. In contrast, simpler N-alkyl or unsubstituted analogs would introduce unwanted conformational flexibility and potential metabolic soft spots [1]. While this is a class-level inference for the building block, it underscores why this specific structural feature is non-negotiable for reproducing the activity of the final drug candidate.

Drug Design Metabolic Stability Conformational Analysis

High-Impact Application Scenarios for Tert-butyl 3-((cyclopropylamino)methyl)azetidine-1-carboxylate


GMP Manufacturing of Venadaparib (IDX-1197) API

This building block is the direct starting material for the final assembly of the PARP inhibitor Venadaparib. As detailed in the patent literature, it undergoes Boc-deprotection and subsequent amide coupling to form the active drug [1]. Its procurement is mandatory for any CMO or CRO tasked with scaling up the GMP synthesis of this clinical candidate, as no other intermediate can yield the identical molecule.

Structure-Activity Relationship (SAR) Exploration of PARP Inhibitors

For medicinal chemistry teams optimizing next-generation PARP inhibitors, this compound serves as a conformationally restricted core scaffold. Its inherent pKa and lipophilicity advantages [REFS-1, REFS-2] make it a superior starting point compared to the primary amine analog for generating focused libraries. By using this specific building block, researchers can systematically vary the phthalazinone portion while keeping the privileged azetidine-cyclopropylamine moiety constant, directly linking structural changes in that region to biological activity.

Process Chemistry Optimization for Azetidine-Containing Drug Candidates

The compound's physicochemical profile—distinctly reduced basicity (pKa 8.85) and enhanced lipophilicity (LogP) compared to simpler azetidine synthons [REFS-1, REFS-2]—makes it an ideal model substrate for developing robust, scalable process conditions. Process chemists can use it to design extraction and crystallization protocols, confident that these parameters will translate effectively to the highly expensive final API, thereby reducing development risk and cost.

Quote Request

Request a Quote for Tert-butyl 3-((cyclopropylamino)methyl)azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.